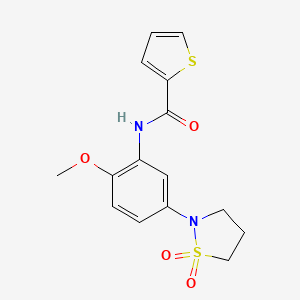

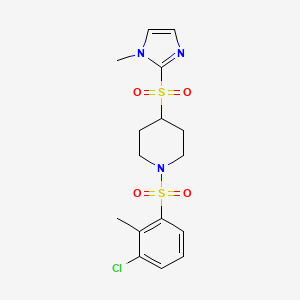

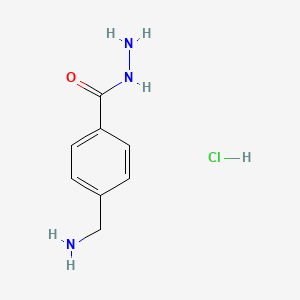

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide is a chemical entity that appears to be related to various research areas, including the synthesis of fluorescent dyes, antimicrobial activity, and the study of molecular structures through X-ray crystallography and DFT calculations. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as thiophene carboxamide are common in the literature, suggesting its potential relevance in similar applications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of thiophene derivatives with various amines or amides. For instance, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . This method could potentially be adapted for the synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives is often confirmed using X-ray diffraction, which provides precise information about the geometry of the molecule . DFT calculations are also employed to predict the optimized geometry and to understand the electronic structure of the molecule, which can be compared with experimental data for validation .

Chemical Reactions Analysis

Thiophene carboxamide derivatives can participate in various chemical reactions due to their reactive sites. The local and global chemical activity parameters, such as electrophilic and nucleophilic sites, can be determined through DFT calculations and NBO analysis . These parameters are crucial for understanding how the compound might react with other molecules, which is essential for its potential applications in medicinal chemistry or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives can be diverse. For example, some compounds in this class exhibit fluorescence and solvatochromism, which are important properties for applications in dye synthesis and optical materials . The thermal stability of these compounds can be assessed using techniques like TG-DTG, and their non-linear optical properties can be investigated as well . The solvent effects on the structural parameters of these compounds are also of interest, as they can influence the behavior and applications of the compound in different environments .

Scientific Research Applications

Synthesis and Biological Activity

Research into structurally related compounds, such as thiazolidinone derivatives, has demonstrated their significance in the development of new therapeutic agents. For example, compounds synthesized from visnagenone or khellinone have shown potential as anti-inflammatory and analgesic agents, highlighting the utility of heterocyclic chemistry in drug discovery processes. These compounds were evaluated for their COX-1/COX-2 inhibition and exhibited notable analgesic and anti-inflammatory activities, underscoring the potential of thiazolidinone and related scaffolds in the development of new pharmaceuticals (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

The synthesis of biologically active derivatives, such as tetrahydrobenzothiophene-carboxamides, has been reported to yield compounds with significant antimicrobial activities against a range of bacterial and fungal strains. This suggests the potential application of such compounds in addressing microbial resistance and developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Material Science Applications

In the realm of materials science, derivatives of thiazolidinones and related heterocycles have been explored for their optical and electronic properties. For instance, n-ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks in the synthesis of fluorescent dyes, demonstrating the potential of these compounds in the development of new materials with desirable optical characteristics for applications in dye-sensitized solar cells, light-emitting diodes, and fluorescence-based sensors (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-21-13-6-5-11(17-7-3-9-23(17,19)20)10-12(13)16-15(18)14-4-2-8-22-14/h2,4-6,8,10H,3,7,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNSTZUYORSDFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545520.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)